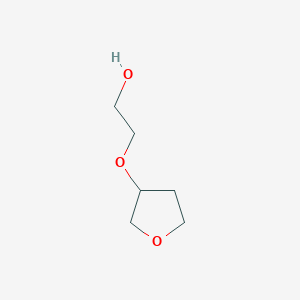

![molecular formula C11H11ClN2O3S B2982735 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene CAS No. 1017498-05-3](/img/structure/B2982735.png)

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis

The molecular structure of this compound involves an aromatic ring, which is a common feature in organic chemistry . The aromatic ring is regenerated from a cationic intermediate by the loss of a proton .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . In the case of this compound, electrophilic aromatic substitution is the most common type of reaction .Applications De Recherche Scientifique

Environmental Science Applications

The study on the transformation mechanism of benzophenone-4 (BP-4) in chlorinated water reveals the formation of various chlorinated by-products due to reactions such as chlorine substitution and oxidation. This research highlights the environmental fate of organic compounds in treated water systems, suggesting similar potential investigations for 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene in environmental matrices (Xiao et al., 2013).

Synthetic Chemistry Applications

Sulfonylation Reactions : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation demonstrates the potential for using ionic liquids as solvents and catalysts in sulfonylation reactions, which could be relevant for derivatives of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene (Nara et al., 2001).

Electro-organic Synthesis : The electro-oxidation of catechols in the presence of benzenesulfinic acid to form new sulfone derivatives provides insight into electro-organic synthesis methods that could be applied to the synthesis of sulfone derivatives of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene (Nematollahi & Rahchamani, 2002).

Materials Science Applications

The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water showcases the potential for synthesizing functional materials for environmental remediation. Such methodologies could be adapted for the removal of related compounds, including 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene, from aquatic environments (Zhou et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRNAUZVUZIGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate](/img/structure/B2982659.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)